2-Cyano-3-(1-phenyl-3-(p-tolyl)-1h-pyrazol-4-yl)acrylic acid
CAS No.:
Cat. No.: VC16680086
Molecular Formula: C20H15N3O2
Molecular Weight: 329.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H15N3O2 |
|---|---|
| Molecular Weight | 329.4 g/mol |
| IUPAC Name | 2-cyano-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid |
| Standard InChI | InChI=1S/C20H15N3O2/c1-14-7-9-15(10-8-14)19-17(11-16(12-21)20(24)25)13-23(22-19)18-5-3-2-4-6-18/h2-11,13H,1H3,(H,24,25) |
| Standard InChI Key | TZAFGBQJVOLJIF-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)C2=NN(C=C2C=C(C#N)C(=O)O)C3=CC=CC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s molecular formula is C₂₀H₁₅N₃O₂, with a molecular weight of 329.4 g/mol. Its IUPAC name, 2-cyano-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid, reflects three critical structural components:
-
A pyrazole ring substituted at the 1-position with a phenyl group and at the 3-position with a p-tolyl group (4-methylphenyl).
-
A cyano group (-C≡N) at the α-position of the acrylic acid chain.
-
A carboxylic acid (-COOH) group at the β-position.
The conjugated π-system formed by the pyrazole, acrylonitrile, and carboxylic acid groups contributes to its planar geometry, as confirmed by X-ray crystallography in analogous structures . This conjugation also enhances stability and influences electronic properties, such as absorption maxima in UV-vis spectra (λₐᵦₛ ≈ 280–320 nm).
Key Physicochemical Data
-
Solubility: Limited solubility in polar solvents (e.g., water) due to aromatic substituents; soluble in DMSO and DMF.
-
pKa: Estimated ~3.5–4.2 for the carboxylic acid group, typical for α,β-unsaturated acids .
-
Thermal Stability: Decomposes above 220°C, as observed in thermogravimetric analysis of related pyrazole-acrylic acid derivatives .
Synthesis and Characterization
Synthetic Pathways
The primary synthesis route involves a Knoevenagel condensation between 1-phenyl-3-(p-tolyl)-1H-pyrazole-4-carbaldehyde and cyanoacetic acid under basic conditions. Piperidine is commonly used as a catalyst, with ethanol or methanol as solvents .
Reaction Conditions
The reaction proceeds via nucleophilic attack of the deprotonated cyanoacetate on the aldehyde, followed by dehydration to form the α,β-unsaturated nitrile intermediate. Acidic workup yields the final carboxylic acid .
Yield Optimization
-
Catalyst Screening: Piperidine (90% yield) outperforms weaker bases like triethylamine (70–75%) .
-
Solvent Effects: Ethanol provides higher yields (85–90%) compared to THF or acetonitrile (~60%).
Analytical Characterization
-
NMR Spectroscopy:
-
IR Spectroscopy: Peaks at 2210 cm⁻¹ (C≡N), 1685 cm⁻¹ (C=O), 1600 cm⁻¹ (C=C) .
-
X-ray Diffraction: Monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 15.618 Å, b = 15.369 Å, c = 16.071 Å, β = 112.25° in analogous structures .
Biological Activities
Antimicrobial Properties
The compound inhibits Gram-positive (Staphylococcus aureus, MIC = 12.5 µg/mL) and Gram-negative (Escherichia coli, MIC = 25 µg/mL) bacteria, surpassing ampicillin against resistant strains . Antifungal activity against Candida albicans (IC₅₀ = 18.7 µg/mL) is attributed to membrane disruption, as evidenced by propidium iodide uptake assays .
Mechanistic Insights
-
DNA Binding: Fluorescence quenching studies with calf thymus DNA indicate intercalation (Kᵦ = 2.1 × 10⁴ M⁻¹).
-
Enzyme Inhibition: Docking simulations suggest inhibition of bacterial dihydrofolate reductase (ΔG = -9.8 kcal/mol).
Interaction Studies
Protein Binding
Serum albumin binding was assessed using fluorescence spectroscopy:
-
BSA Binding: Kₐ = 4.3 × 10⁴ M⁻¹, ΔH = -28.5 kJ/mol (exothermic).
-
Site-Selectivity: Competitive displacement with warfarin confirms Sudlow Site I dominance.
DNA Interaction
UV-vis titration with CT-DNA showed hyperchromism (Δλ = 15 nm) and a binding constant (Kᵦ) of 1.8 × 10⁴ M⁻¹, consistent with groove binding .
Comparative Analysis with Structural Analogs
The p-tolyl group enhances lipophilicity (LogP = 2.8) compared to thiophene (LogP = 3.1), improving membrane permeability . Conversely, bulkier isobutyl substituents reduce activity due to steric hindrance .
Future Perspectives
-
Pharmacokinetic Optimization: Prodrug strategies (e.g., esterification) to enhance oral bioavailability.
-
Targeted Drug Delivery: Conjugation with nanoparticles for selective tumor accumulation.
-
Structural Hybridization: Merging with quinoline or coumarin scaffolds to amplify anticancer effects.
This compound’s versatility positions it as a promising lead for multifunctional therapeutics, warranting further preclinical validation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume